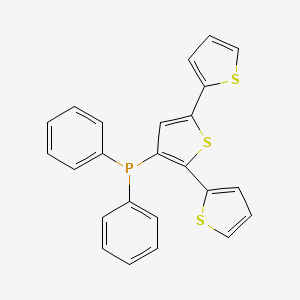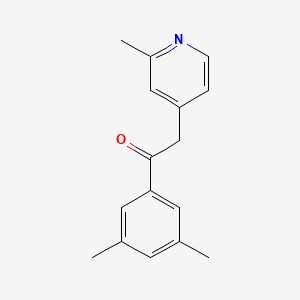![molecular formula C13H17NO4 B12568627 N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide CAS No. 203806-36-4](/img/structure/B12568627.png)
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is characterized by the presence of a formyl group and two methoxy groups attached to a phenyl ring, along with an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide typically involves the reaction of 2-amino-4,5-dimethoxybenzaldehyde with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Starting Materials: 2-amino-4,5-dimethoxybenzaldehyde and acetic anhydride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: 2-(2-Carboxy-4,5-dimethoxyphenyl)ethylacetamide.
Reduction: 2-(2-Hydroxymethyl-4,5-dimethoxyphenyl)ethylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group may play a role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. Further research is needed to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide can be compared with other similar compounds, such as:
N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]acetamide: This compound has an acetyl group instead of a formyl group, which may affect its reactivity and biological activity.
N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]ethanimidic acid: This compound contains an ethanimidic acid group, which may confer different chemical properties and applications.
Eigenschaften
CAS-Nummer |
203806-36-4 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
N-[2-(2-formyl-4,5-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C13H17NO4/c1-9(16)14-5-4-10-6-12(17-2)13(18-3)7-11(10)8-15/h6-8H,4-5H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
UFHAIEQCJRKVEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CC(=C(C=C1C=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


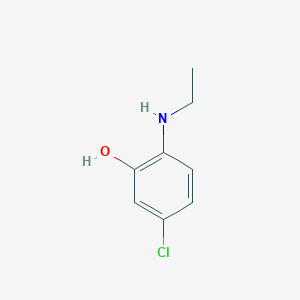

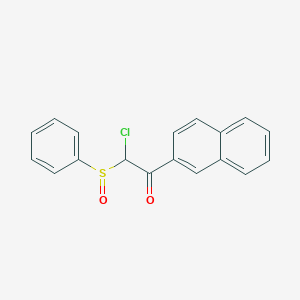
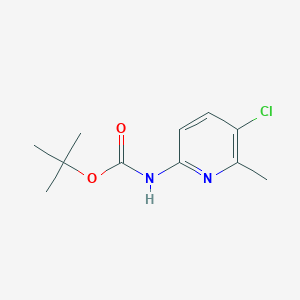
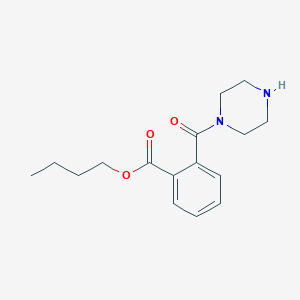

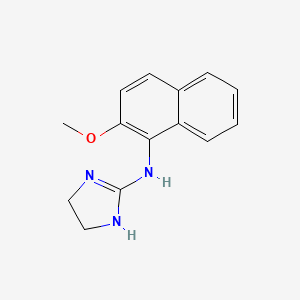
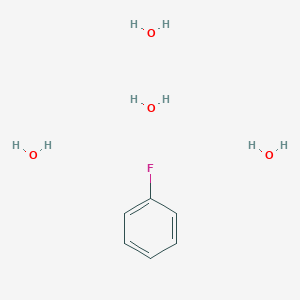
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
![Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B12568613.png)
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
